molecular formula C24H35ClN2O2 B1666244 N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide CAS No. 345304-65-6

N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide

Cat. No. B1666244
M. Wt: 419 g/mol
InChI Key: HSQAARMBHJCUOK-UHFFFAOYSA-N
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Description

“N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide” is a complex organic compound. It contains an adamantylmethyl group, which is derived from adamantane, a type of diamondoid. Adamantane structures are known for their high stability . The compound also contains a benzamide group, which is a common functional group in pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the adamantylmethyl group, which is a three-dimensional, cage-like structure. The benzamide group would contribute to the compound’s polarity, and the hydroxypropylamino group could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar benzamide group and the potential for hydrogen bonding via the hydroxypropylamino group could influence its solubility .

Scientific Research Applications

Synthesis and Neuroleptic Activity

N-(1-Adamantylmethyl)-2-Chloro-5-[3-(3-Hydroxypropylamino)propyl]benzamide and related compounds have been studied for their potential as neuroleptics. Specifically, certain benzamides, designed as potential neuroleptics, have been evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats. A good correlation between structure and activity was observed, suggesting potential applications in the treatment of psychosis (Iwanami et al., 1981).

Antimicrobial Activity

The synthesis and biological activity of adamantylmethyl analogues of chloramphenicol, which include compounds similar to N-(1-Adamantylmethyl)-2-Chloro-5-[3-(3-Hydroxypropylamino)propyl]benzamide, have been explored. These studies reveal that the substitution of certain groups on the phenyl ring with adamantylmethyl moieties leads to diminished antimicrobial activity (Mullen & Georgiev, 1988).

Potential in Anticancer Drugs

Research has been conducted on the design of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphorothioic triamide (TEPA) analogues, which include structures similar to N-(1-Adamantylmethyl)-2-Chloro-5-[3-(3-Hydroxypropylamino)propyl]benzamide. The introduction of adamantane moieties in such compounds has resulted in decreased activity, indicating the significance of molecular structure in anticancer drug design (Sosnovsky et al., 1986).

Synthesis of Adamantane Derivatives

The synthesis of adamantane derivatives, including those similar to N-(1-Adamantylmethyl)-2-Chloro-5-[3-(3-Hydroxypropylamino)propyl]benzamide, has been extensively studied. These derivatives have applications in the synthesis of complex molecular structures, often used in the development of pharmacologically active compounds (Karlivan et al., 1994).

Pharmaceutical Applications

In the context of pharmaceutical applications, adamantane derivatives have been explored for their potential in creating new medications. Studies have shown that certain adamantane derivatives exhibit promising pharmacologicalproperties and have been tested for activities such as antiarrhythmic effects in models of calcium chloride and aconitine arrhythmia (Avdyunina et al., 2019). This research suggests the versatility of these compounds in developing new therapeutic agents.

Anti-Acetylcholinesterase Activity

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, similar in structure to N-(1-Adamantylmethyl)-2-Chloro-5-[3-(3-Hydroxypropylamino)propyl]benzamide, have been synthesized and evaluated for their anti-acetylcholinesterase activity. These studies have shown that the introduction of bulky moieties increases the activity, highlighting the potential of these compounds in the development of antidementia agents (Sugimoto et al., 1990).

properties

IUPAC Name

N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35ClN2O2/c25-22-5-4-17(3-1-6-26-7-2-8-28)12-21(22)23(29)27-16-24-13-18-9-19(14-24)11-20(10-18)15-24/h4-5,12,18-20,26,28H,1-3,6-11,13-16H2,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQAARMBHJCUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C=CC(=C4)CCCNCCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide

CAS RN

345304-65-6
Record name AZD-9056
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345304656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-9056
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12594
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AZD-9056
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F13K378W4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Sodium triacetoxyborohydride (1.86 g) was added to a solution of 2-chloro-5-(3-oxopropyl)-N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-benzamide (1.57 g, Example 29b) and 3-amino-1-propanol(0.8 ml) in dichloromethane (150 ml). After 24 h the crude reaction mixture was purified by chromatography (eluting with 5–20% methanol in dichloromethane+1% ammonia) to give the subtitled compound as a white solid (1.05 g).
Quantity
1.86 g
Type
reactant
Reaction Step One
Name
2-chloro-5-(3-oxopropyl)-N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-benzamide
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Pasqualetto - 2018 - orca.cardiff.ac.uk
P2X4 and P2X7 receptors have gained increasing significance as drug targets for their involvement in neurotransmission, pain, cancer, inflammation and immunity. To date, numerous …
Number of citations: 3 orca.cardiff.ac.uk
L Antonioli, C Blandizzi, P Pacher, G Haskó - Pharmacological reviews, 2019 - ASPET
Immune-mediated inflammatory diseases (IMIDs) encompass a wide range of seemingly unrelated conditions, such as multiple sclerosis, rheumatoid arthritis, psoriasis, inflammatory …
Number of citations: 125 pharmrev.aspetjournals.org

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